molecular formula C14H12N2 B039235 Phenanthren-9-YL-hydrazine CAS No. 111586-70-0

Phenanthren-9-YL-hydrazine

Cat. No.: B039235
CAS No.: 111586-70-0
M. Wt: 208.26 g/mol
InChI Key: SEGLYKRUFIRSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenanthren-9-YL-hydrazine is a chemical compound with the molecular formula C14H12N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon this compound is known for its unique structure, which includes a hydrazine functional group attached to the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenanthren-9-YL-hydrazine can be synthesized through several methods. One common approach involves the reaction of phenanthrene-9-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems may be utilized to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Phenanthren-9-YL-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthren-9-yl-azide or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into phenanthren-9-yl-amine or related compounds.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted phenanthrene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols, and may require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions include phenanthren-9-yl-azide, phenanthren-9-yl-amine, and various substituted phenanthrene derivatives. These products can be further utilized in the synthesis of more complex molecules or materials.

Scientific Research Applications

Phenanthren-9-YL-hydrazine has found applications in several scientific research areas:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel materials with unique electronic, optical, or mechanical properties.

    Pharmaceutical Chemistry: this compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Research: The compound is used as a probe or reagent in various biochemical assays and studies to understand biological processes and interactions.

Mechanism of Action

The mechanism of action of Phenanthren-9-YL-hydrazine depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydrazine group can form covalent bonds with target molecules, resulting in inhibition or activation of specific biological functions. Detailed studies on the compound’s interactions and effects at the molecular level are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Phenanthren-9-YL-hydrazine can be compared with other similar compounds, such as:

    Phenanthrene-9-carboxaldehyde: A precursor in the synthesis of this compound, it lacks the hydrazine functional group.

    Phenanthren-9-yl-amine: A reduction product of this compound, it has an amine group instead of a hydrazine group.

    Phenanthren-9-yl-azide: An oxidation product, it contains an azide group in place of the hydrazine group.

Properties

IUPAC Name

phenanthren-9-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGLYKRUFIRSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498858
Record name (Phenanthren-9-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111586-70-0
Record name (Phenanthren-9-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenanthren-9-YL-hydrazine
Reactant of Route 2
Reactant of Route 2
Phenanthren-9-YL-hydrazine
Reactant of Route 3
Phenanthren-9-YL-hydrazine
Reactant of Route 4
Reactant of Route 4
Phenanthren-9-YL-hydrazine
Reactant of Route 5
Reactant of Route 5
Phenanthren-9-YL-hydrazine
Reactant of Route 6
Phenanthren-9-YL-hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.